ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate
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Overview
Description
ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-p-chlorophenoxymethylacrylate typically involves the reaction of hydroxyphenyl-methoxystyryl ketone with methacryloyl chloride in the presence of triethylamine as a base. The reaction is carried out in methyl ethyl ketone (MEK) as a solvent, and the mixture is cooled between 0 and -5°C during the addition of methacryloyl chloride .
Industrial Production Methods
Industrial production methods for ethyl alpha-p-chlorophenoxymethylacrylate are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl alpha-p-chlorophenoxymethylacrylate is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial properties may involve disruption of bacterial cell membranes, while its anticancer effects could be related to inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl alpha-p-chlorophenoxyacetate: Similar in structure but with an acetate group instead of an acrylate group.
Ethyl alpha-p-chlorophenoxypropionate: Similar in structure but with a propionate group instead of an acrylate group.
Uniqueness
ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate is unique due to its specific acrylate group, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-15-12(14)9(2)8-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHZIHNFIZGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)COC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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